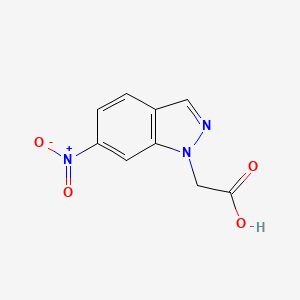

2-(6-nitro-1H-indazol-1-yl)acetic acid

CAS No.: 857801-04-8

Cat. No.: VC5484554

Molecular Formula: C9H7N3O4

Molecular Weight: 221.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857801-04-8 |

|---|---|

| Molecular Formula | C9H7N3O4 |

| Molecular Weight | 221.172 |

| IUPAC Name | 2-(6-nitroindazol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14) |

| Standard InChI Key | PDPCLJQBZJYUNV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

2-(6-Nitro-1H-indazol-1-yl)acetic acid is characterized by the IUPAC name 2-(6-nitroindazol-1-yl)acetic acid and the SMILES notation C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O. Its Standard InChIKey (PDPCLJQBZJYUNV-UHFFFAOYSA-N) confirms a unique stereoelectronic configuration, with the nitro group at position 6 of the indazole ring and an acetic acid moiety at position 1.

Table 1: Key Physicochemical Properties

The compound’s structural analog, 2-(5-nitro-1H-indazol-1-yl)acetic acid, crystallizes in a monoclinic system with space group P21/c and unit cell dimensions a = 7.8541 Å, b = 7.9274 Å, c = 15.877 Å, and β = 101.149° . While direct data for the 6-nitro derivative is lacking, this suggests a similar propensity for forming hydrogen-bonded 3D networks, which may influence solubility and reactivity.

Synthesis and Derivative Development

Stepwise Synthesis from 6-Nitro-1H-indazole

The synthesis of 2-(6-nitro-1H-indazol-1-yl)acetic acid derivatives typically involves a four-step protocol :

-

Alkylation: 6-Nitro-1H-indazole reacts with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-6-nitro-1H-indazole (Compound 1) .

-

Hydrazination: Compound 1 undergoes substitution with hydrazine hydrate to yield 1-(2-hydrazinoethyl)-6-nitro-1H-indazole (Compound 2) .

-

Schiff Base Formation: Condensation of Compound 2 with aromatic aldehydes produces hydrazone intermediates (Compounds 3a-j) .

-

Cyclization: Treatment with chloroacetyl chloride in the presence of triethylamine facilitates β-lactam ring formation, yielding 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones (Compounds 4a-j) .

Table 2: Representative Derivatives and Yields

| Derivative | R Group | Yield (%) |

|---|---|---|

| 4a | Phenyl | 68 |

| 4b | 4-Chlorophenyl | 72 |

| 4c | 4-Methoxyphenyl | 65 |

Structural Confirmation Techniques

Synthetic intermediates and final derivatives are characterized using:

-

IR Spectroscopy: Absorption bands at 1729–1741 cm⁻¹ confirm β-lactam carbonyl groups .

-

¹H/¹³C NMR: Key signals include δ 5.22–5.37 ppm (N–CH) and δ 168.1–172.7 ppm (cyclic CO) .

-

X-ray Diffraction: Analogous indazole derivatives exhibit O–H···N and C–H···O hydrogen bonds, stabilizing crystal lattices .

Biological Activities of Derivatives

Antimicrobial and Antitubercular Profiles

Derivatives of 2-(6-nitro-1H-indazol-1-yl)acetic acid demonstrate broad-spectrum activity:

-

Antibacterial: Compound 4a inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .

-

Antifungal: 4b shows efficacy against Candida albicans (MIC: 50 µg/mL) .

-

Antitubercular: 4c reduces Mycobacterium tuberculosis growth by 85% at 100 µg/mL .

Anti-inflammatory Activity

In vivo studies on albino rats reveal that derivative 4d (4-nitrophenyl substituent) reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac .

Computational Insights into Bioactivity

Density Functional Theory (DFT) calculations on the structural analog 2-(5-nitro-1H-indazol-1-yl)acetic acid identify two conformers (C1 and C2), with C1 exhibiting greater stability due to higher dipole moments (μ = 8.2 D in ethanol) and solvation energy . Molecular docking studies suggest moderate binding affinity (−5.57 kcal/mol) to SARS-CoV-2 3CLpro, hinting at antiviral potential .

Structural and Electronic Properties

Conformational Analysis

B3LYP/6-311++G** calculations reveal that the C1 conformer of analogous indazole derivatives adopts a planar configuration, stabilizing intramolecular hydrogen bonds (O–H···N) . Natural Bond Orbital (NBO) analysis indicates charge transfer from the indazole ring to the nitro and carboxyl groups, enhancing electrophilic reactivity .

Spectroscopic Correlations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume